- Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with bis-sulfamatesBioorganic & Medicinal Chemistry Letters, 2005, 15(3), 579-584,
Cas no 96892-57-8 (Hepsulfam)

Hepsulfam 化学的及び物理的性質
名前と識別子
-
- Sulfamic acid,S,S'-1,7-heptanediyl ester
- 7-sulfamoyloxyheptyl sulfamate
- hepsulfam
- NCI 329680
- Sulfamic acid, 1,7-heptanediyl ester (9CI)
- 1,7-Heptanediol disulfamate
- 1,7-Heptanediyl sulfamate
- NSC 329680
- ZINC 01574758
- Hepsulfam
-
- インチ: 1S/C7H18N2O6S2/c8-16(10,11)14-6-4-2-1-3-5-7-15-17(9,12)13/h1-7H2,(H2,8,10,11)(H2,9,12,13)
- InChIKey: GOJJWDOZNKBUSR-UHFFFAOYSA-N
- ほほえんだ: O=S(N)(OCCCCCCCOS(N)(=O)=O)=O
Hepsulfam セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Hepsulfam 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50480-5mg |
Hepsulfam (NCI 329680) |
96892-57-8 | 98% | 5mg |
¥1782.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50480-20mg |
Hepsulfam (NCI 329680) |
96892-57-8 | 98% | 20mg |
¥5349.00 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H48310-1mg |
Sulfamic acid,S,S'-1,7-heptanediyl ester |
96892-57-8 | 99% | 1mg |
¥1622.0 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50480-1mg |
Hepsulfam (NCI 329680) |
96892-57-8 | 98% | 1mg |
¥891.00 | 2023-09-07 | |
MedChemExpress | HY-U00095-5mg |
Hepsulfam |
96892-57-8 | 99.31% | 5mg |
¥1440 | 2024-04-15 | |
1PlusChem | 1P01EOJS-5mg |
Hepsulfam |
96892-57-8 | 99% | 5mg |
$235.00 | 2024-04-19 | |
A2B Chem LLC | AX63816-50mg |
Hepsulfam |
96892-57-8 | 95% | 50mg |
$976.00 | 2024-07-18 | |
1PlusChem | 1P01EOJS-50mg |
Hepsulfam |
96892-57-8 | 99% | 50mg |
$1154.00 | 2024-04-19 | |
A2B Chem LLC | AX63816-1mg |
Hepsulfam |
96892-57-8 | 95% | 1mg |
$90.00 | 2024-07-18 | |
A2B Chem LLC | AX63816-5mg |
Hepsulfam |
96892-57-8 | 95% | 5mg |
$180.00 | 2024-07-18 |
Hepsulfam 合成方法
ごうせいかいろ 1
Hepsulfam Raw materials
Hepsulfam Preparation Products
Hepsulfam 関連文献
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Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414
-
Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414
-
William Copp,Derek K. O'Flaherty,Christopher J. Wilds Org. Biomol. Chem. 2018 16 9053
-
Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414
-
Francis P. McManus,Qingming Fang,Jason D. M. Booth,Anne M. Noronha,Anthony E. Pegg,Christopher J. Wilds Org. Biomol. Chem. 2010 8 4414
Hepsulfamに関する追加情報
Introduction to Sulfamic acid,
Sulfamic acid, (CAS No. 96892-57-8) is a specialized chemical compound that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique structural and functional properties. This compound, characterized by a sulfamic acid backbone linked via an S,S'-1,7-heptanediyl ester moiety, exhibits remarkable versatility in various applications, particularly in the development of advanced materials and bioactive molecules.
The molecular structure of Sulfamic acid, (CAS No. 96892-57-8) consists of a sulfamic group (-SO₃NH₂) connected to a heptanediyl chain with ester linkages at both sulfonic acid positions. This configuration imparts dual functionality, allowing the compound to act as both a strong acid and a flexible polymerizable unit. Such structural features make it an attractive candidate for the synthesis of novel polymers, coatings, and functional materials.
In recent years, research has highlighted the potential of Sulfamic acid, (CAS No. 96892-57-8) in the development of advanced drug delivery systems. Its ability to form stable complexes with various bioactive molecules has been leveraged to enhance drug solubility and controlled release profiles. For instance, studies have demonstrated its efficacy in encapsulating hydrophobic drugs within polymeric matrices derived from this compound, leading to improved bioavailability and therapeutic efficacy.
The compound's utility extends beyond pharmaceutical applications into the realm of industrial chemistry. Its sulfonic acid groups facilitate strong interactions with metals and other inorganic substrates, making it suitable for corrosion inhibition and surface modification technologies. Additionally, its heptanediyl chain provides a tunable backbone for designing liquid crystals and high-performance elastomers with tailored mechanical properties.
Recent advancements in green chemistry have also explored the use of Sulfamic acid, (CAS No. 96892-57-8) as an eco-friendly catalyst in organic synthesis. Its dual functionality enables it to participate in various reactions without requiring harsh conditions or generating toxic byproducts. This aligns with the growing demand for sustainable chemical processes that minimize environmental impact while maintaining high yields and selectivity.
From a materials science perspective, the polymerizable nature of Sulfamic acid, (CAS No. 96892-57-8) has been exploited to create novel hydrogels with applications in tissue engineering and wound healing. These hydrogels exhibit excellent biocompatibility and can be functionalized with growth factors or other therapeutic agents to promote cellular adhesion and regeneration. Preliminary studies have shown promising results in using these hydrogels for drug delivery systems targeting chronic wounds.
The synthesis of Sulfamic acid, (CAS No. 96892-57-8) involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The key steps include the formation of the sulfamic acid intermediate followed by esterification with heptanediol derivatives under acidic conditions. Advances in catalytic systems have enabled more efficient synthesis routes, reducing energy consumption and waste generation.
In conclusion, Sulfamic acid, (CAS No. 96892-57-8) represents a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features enable its use in pharmaceuticals, industrial chemistry, materials science, and green chemistry. As research continues to uncover new functionalities and applications for this compound, its significance is expected to grow further in addressing complex challenges in modern science and technology.
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